BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Activity of LYS228 Against Carbapenem-
Resistant Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 228

Cat. No.: B15567854

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYS228 is a novel monobactam antibiotic engineered for stability against a broad spectrum of
B-lactamases, including serine B-lactamases (SBLs) and metallo-B-lactamases (MBLS), which
are primary drivers of carbapenem resistance in Gram-negative bacteria. This technical guide
provides a comprehensive overview of the in vitro activity of LYS228 against carbapenem-
resistant Enterobacterales, detailing its potency, spectrum of activity, and the methodologies
used for its evaluation. Current data indicates that LYS228 demonstrates significant promise
against carbapenem-resistant Enterobacterales (CRE), although its activity against other
carbapenem-resistant non-fermenters, such as Acinetobacter baumannii, is not well-
established in the available literature.

Mechanism of Action

LYS228, like other monobactams, exerts its bactericidal effect by inhibiting bacterial cell wall
synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for cell
division (septation).[1][2] Inhibition of PBP3 leads to cell filamentation and eventual lysis.[2] A
key advantage of the monobactam scaffold is its inherent stability against MBLs.[3][4] LYS228
was specifically designed to enhance stability against SBLs, such as Klebsiella pneumoniae
carbapenemases (KPCs), which degrade other monobactams like aztreonam.[3]
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Caption: Mechanism of action of LYS228.
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LYS228 has demonstrated potent in vitro activity against a wide range of CRE isolates,
including those producing the most common carbapenemases.

Overall Activity

Studies have shown that LYS228 is significantly more active than many comparator agents
against multidrug-resistant Enterobacterales. Against a panel of 271 isolates, LYS228 had a
MIC90 of 1 pg/mL, which was at least 32-fold lower than that of aztreonam, ceftazidime,
ceftazidime-avibactam, cefepime, and meropenem.[5][6] For a collection of 77 carbapenem-
resistant Enterobacterales isolates, the MIC90 of LYS228 was 4 pug/mL.[5][6]

Organism MIC Range MIC50 MIC90
Drug Reference
Group (n) (ng/imL) (ng/mL) (ng/mL)
Enterobacter
LYS228 <0.06 - 64 0.25 1 [5]
ales (271)
Aztreonam <0.06 - >64 16 >64 [5]
Meropenem <0.06 - >64 0.12 >64 [5]
Ceftazidime/a
_ <0.06 - >64 0.25 32 [5]
vibactam
Tigecycline <0.12-16 1 4 [5]
Carbapenem-
Resistant
LYS228 - 0.5 4 [1]
Enterobacter
ales (77)

Activity Against Molecularly Characterized CRE

LYS228 retains its potency against Enterobacterales producing specific, clinically relevant
carbapenemases. It is stable against both serine carbapenemases (e.g., KPC, OXA-48) and
metallo-B-lactamases (e.g., NDM, VIM, IMP).[5][7][8]
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Carbapenemas . LYS228 MIC o
Organism(s) Key Findings Reference
e Type (ng/mL)
KPC (e.g., KPC- K. pneumoniae, LYS228 is stable
) Generally <4 [5][6]

2, KPC-3) E. coli to KPC enzymes.

Monobactam

) scaffold is
NDM (e.g., NDM- K. pneumoniae, o
) Generally < 4 intrinsically [5][6]

1) E. coli

stable to MBLs

like NDM.

LYS228 is

reported to be
OXA-48-like Enterobacterales  Generally <4 stable against [8]

OXA-48-like

enzymes.

MIC90 of 2 Potent activity
Multiple pHg/mL against a against strains
Carbapenemase Enterobacterales  panel with with complex [6]
S ESBLs, KPCs, resistance
and MBLs. mechanisms.

Notably, LYS228 inhibited all tested carbapenemase-producing isolates at <4 ug/mL, with the
exception of two multidrug-resistant isolates producing NDM-5, which had MICs of 16-32
Mg/mL.[4]

In Vitro Activity Against Other Carbapenem-

Resistant Organisms
Pseudomonas aeruginosa

Current data suggests that LYS228 is not active against Pseudomonas aeruginosa.[8] This is a
known limitation of many monobactam antibiotics.

Acinetobacter baumannii
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There is a notable lack of publicly available data on the in vitro activity of LYS228 specifically
against carbapenem-resistant Acinetobacter baumannii (CRAB). The complex and diverse
resistance mechanisms in CRAB, which often include a combination of carbapenemases
(primarily OXA-type enzymes), porin loss, and efflux pumps, present a significant challenge for
many antibiotics.[7] While LYS228's stability against some of these enzyme classes is
established in Enterobacterales, its effectiveness against the specific resistance background of
A. baumannii has not been reported in the reviewed literature. Further studies are required to
determine if LYS228 has a potential role in treating infections caused by this pathogen.

Bactericidal Activity and Propensity for Resistance
Time-Kill Assays

Time-kill studies have demonstrated the bactericidal activity of LYS228. At concentrations >4
times the MIC, LYS228 consistently achieved a =3-log10 reduction in colony-forming units
(CFU)/mL (299.9% killing) against E. coli and K. pneumoniae strains, including those producing
KPC-2, KPC-3, and NDM-1 (-lactamases.[5]

Spontaneous Resistance Frequency

The frequency of spontaneous single-step mutations leading to decreased LYS228
susceptibility is low. In a study of 12 Enterobacterales strains expressing various [3-lactamases,
no mutants were selected at 8 times the MIC of LYS228 (frequency <2.5 x 107°).[2][4] At 4
times the MIC, mutants were selected from only two of the twelve strains at low frequencies
(1.8 x 107 and 4.2 x 1079).[2][4] The resulting mutants exhibited only modest increases in
LYS228 MICs (< 2 pg/mL).[2][4]

Experimental Protocols

The following section details the standardized methodologies used to generate the in vitro data
presented in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

